2-(Ethylthio)benzoic acid

Descripción general

Descripción

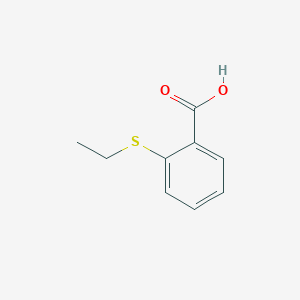

2-(Ethylthio)benzoic acid is an organic compound with the CAS Number: 21101-79-1 . It has a molecular weight of 182.24 and its IUPAC name is 2-(ethylsulfanyl)benzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C9H10O2S . The average mass is 182.240 Da and the monoisotopic mass is 182.040146 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 141.4±23.2 °C .Aplicaciones Científicas De Investigación

Cloud Point Extraction Methodology

2-(3-Ethylthioureido)benzoic acid, a derivative of 2-(Ethylthio)benzoic acid, has been used in cloud point extraction methodology. This technique is employed for the preconcentration of metal ions like Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ in various samples including water, biological, and food samples. The method involves using Triton X-114 as an extractant and optimizing various parameters like pH, ligand and triton concentrations, and extraction temperature for effective isolation of these metal ions (Mortada et al., 2017).

Role in Hypoglycemic Activity

[(Acylamino)ethyl]benzoic acids, related to this compound, have been studied for their binding at insulin-releasing receptor sites of pancreatic beta cells. These compounds, including specific derivatives like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, have shown significant hypoglycemic activity, potentially contributing to the development of new treatments for diabetes (Brown & Foubister, 1984).

Fungicidal Activity

Organotin derivatives with pyridylmethylthiobenzoic acid, which can be derived from this compound, have shown promising results in preliminary tests for fungicidal activity. These compounds, which include triphenyltin carboxylates and diorganotin dicarboxylates, have displayed good activity against Physolospora piricola at low concentrations (Zhang et al., 2007).

Antimicrobial Activity

New thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid, related to this compound, have been evaluated for their antimicrobial activity. These compounds have shown specific antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as effective antimicrobial agents (Drăcea et al., 2010).

Chemical Synthesis

4-Amino-2-methoxy-5-ethylthio benzoic acid, a compound related to this compound, has been synthesized for use as an intermediate in the production of amisulpride, an antipsychotic medication. This synthesis involves multiple steps, including methylation, thiocyanation, hydrolysis, and ethylation, demonstrating the chemical versatility of this compound derivatives (Guo-jun, 2010).

Role in Food and Environmental Science

Benzoic acid derivatives, which include this compound, are widely used as preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are also naturally present in plant and animal tissues. The review on these compounds discusses their occurrence, uses, human exposure, metabolism, toxicology, analytical detection methods, and legal limits, highlighting their significant role in various industries (del Olmo et al., 2017).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 2-(Ethylthio)benzoic acid is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions with its targets. The presence of the ethylthio group could alter these interactions and result in different effects .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . .

Pharmacokinetics

The bioavailability of this compound could be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of this compound are not well-documented. As a derivative of benzoic acid, it may share some of the same effects, such as antimicrobial activity. The presence of the ethylthio group could alter these effects .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives, such as 2-(Ethylthio)benzoic acid, are typically involved in various biochemical reactions . They are often part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Cellular Effects

A related compound, 2-(Ethylthio)benzohydrazones, has been shown to have antioxidant properties and gastroprotective effects on ethanol-induced acute gastric mucosal lesions in rats .

Metabolic Pathways

This compound, as a derivative of benzoic acid, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .

Propiedades

IUPAC Name |

2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGKZKZNXSHACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330004 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-79-1 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)

![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)